molecular formula C11H10N2O4 B3169732 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid CAS No. 937669-91-5

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

Cat. No.: B3169732
CAS No.: 937669-91-5
M. Wt: 234.21 g/mol
InChI Key: RWTIWBZJBFRCFM-UHFFFAOYSA-N
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Description

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a chemical compound with the molecular formula C10H8N2O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid typically involves the cyclization of acyclic precursors. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base like sodium hydroxide . The reaction mixture is usually stirred for several hours at low temperatures (0-5°C) and monitored using thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-10(17-13-7)6-16-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTIWBZJBFRCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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